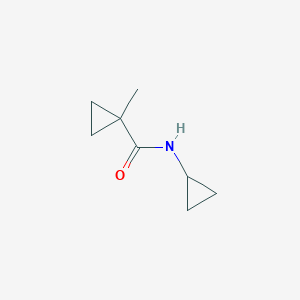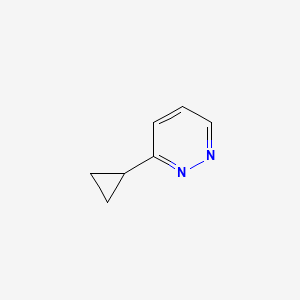
N-(2,4-Dimethylphenyl)naphthalen-1-amine
Übersicht
Beschreibung
N-(2,4-Dimethylphenyl)naphthalen-1-amine: is an organic compound with the molecular formula C18H17N and a molecular weight of 247.33 g/mol . This compound is characterized by the presence of a naphthalene ring attached to an amine group, which is further substituted with a 2,4-dimethylphenyl group. It is primarily used in research and development settings and is not intended for human or veterinary use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Dimethylphenyl)naphthalen-1-amine typically involves the reaction of triphenyl phosphite , 1-naphthol , and 2,4-dimethyl aniline . The reaction conditions often require a controlled environment to ensure the proper formation of the desired product.
Industrial Production Methods: . These methods ensure high purity and consistent quality of the compound for research purposes.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2,4-Dimethylphenyl)naphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-amine derivatives with additional oxygen-containing functional groups.
Wissenschaftliche Forschungsanwendungen
N-(2,4-Dimethylphenyl)naphthalen-1-amine has several applications in scientific research, including:
Chemistry: It is used as a reference standard in various chemical analyses and reactions.
Biology: The compound can be used in biological studies to investigate its effects on different biological systems.
Medicine: Research involving this compound may explore its potential therapeutic applications or its role in drug development.
Industry: It is utilized in the development of new materials and compounds for industrial applications.
Wirkmechanismus
The mechanism of action of N-(2,4-Dimethylphenyl)naphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group allows it to form bonds with various substrates, influencing their chemical and biological properties. The exact molecular targets and pathways can vary depending on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
- N-(2,4-Dimethylphenyl)methylnaphthalen-1-amine
- N-(2,4-Dimethylphenyl)ethylnaphthalen-1-amine
- N-(2,4-Dimethylphenyl)propylnaphthalen-1-amine
Comparison: N-(2,4-Dimethylphenyl)naphthalen-1-amine is unique due to its specific substitution pattern on the naphthalene ring and the presence of the 2,4-dimethylphenyl group. This structural uniqueness can influence its reactivity, stability, and overall chemical behavior compared to similar compounds .
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)naphthalen-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N/c1-13-10-11-17(14(2)12-13)19-18-9-5-7-15-6-3-4-8-16(15)18/h3-12,19H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXVRCIYSLQNOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=CC=CC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3-Methylbutyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B3275973.png)


![Benzo[c]isothiazol-3-yl benzoate](/img/structure/B3275987.png)
![5-Chlorobenzo[c]isothiazol-3-yl benzoate](/img/structure/B3275990.png)








